![molecular formula C10H6F3NO B15251293 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile is an organic compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an acrylonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[3-(trifluoromethyl)phenyl]-acrylonitrile.
Reduction: Formation of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The acrylonitrile moiety can participate in Michael addition reactions, potentially modifying biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the hydroxy and acrylonitrile moieties.
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-propylamine: Similar structure but with an amine group instead of a nitrile group.
3-(Trifluoromethyl)cinnamic acid: Contains a trifluoromethyl group and a carboxylic acid instead of a nitrile group.
Uniqueness
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6- |
Clave InChI |
UUHQFPZKTAMWSO-VURMDHGXSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)/C(=C\O)/C#N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


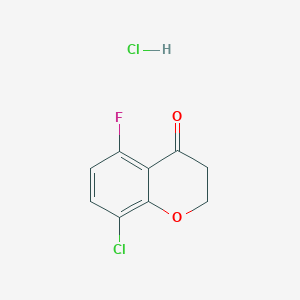
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
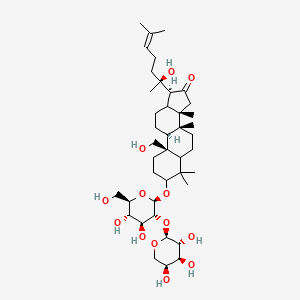
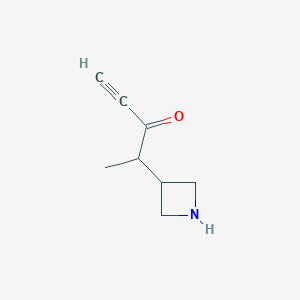
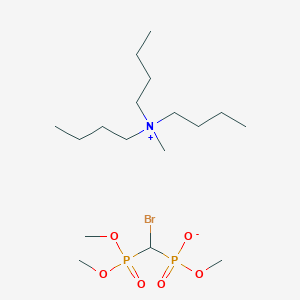
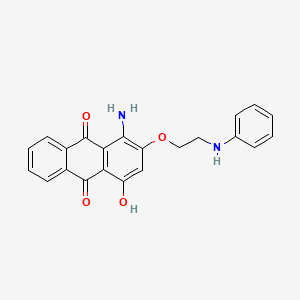

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
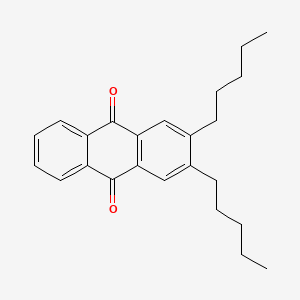
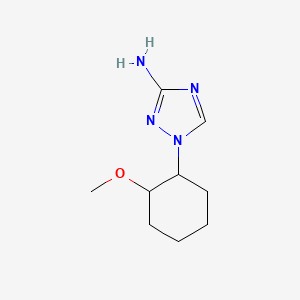
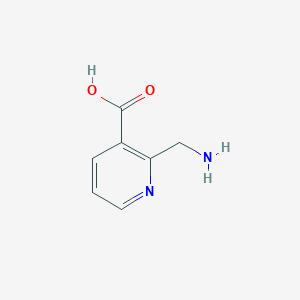
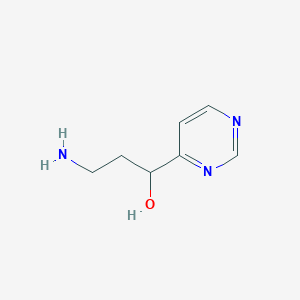
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
